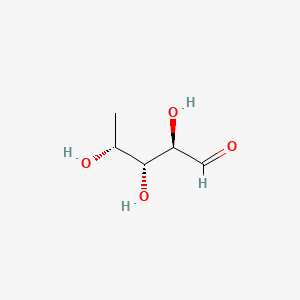

3,4,5-Trihydroxycinnamic Aldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5-Trihydroxycinnamic Aldehyde, also known as 3-(3,4,5-Trihydroxyphenyl)-2-propenal, is a derivative of 3,4,5-Trihydroxybenzaldehyde . It has a molecular weight of 180.16 and a molecular formula of C9H8O4 . It has been found to have a dual inhibitory effect on matrix metalloproteinase 9, inhibiting both gelatinolytic activity and MMP-9 expression in TNF-α induced HASMC .

Mecanismo De Acción

3,4,5-Trihydroxycinnamic Aldehyde has been found to inhibit the gelatinolytic activity and expression of matrix metalloproteinase 9 (MMP-9) in TNF-α induced HASMC . It also increases the expression of heme oxygenase-1 (HO-1) in LPS-challenged septic kidney and mesangial cells . Multiple signaling pathways including p38 and AKT have been observed to be involved in the THC-induced activation of HO-1 expression .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 3,4,5-Trihydroxycinnamic Aldehyde can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": ["Phenylacetaldehyde", "Malonic acid", "Benzaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Ethanol", "Acetic acid", "Potassium permanganate", "Sodium bisulfite", "Sodium sulfite", "Sodium hydroxide"], "Reaction": ["Step 1: Condensation of Phenylacetaldehyde with Malonic acid in the presence of Sodium hydroxide to form 3-phenyl-2-propenoic acid.", "Step 2: Conversion of 3-phenyl-2-propenoic acid to 3-(4-hydroxyphenyl)acrylic acid via a Knoevenagel reaction with Benzaldehyde.", "Step 3: Oxidation of 3-(4-hydroxyphenyl)acrylic acid with Potassium permanganate to form 3-(4-hydroxyphenyl)propanoic acid.", "Step 4: Esterification of 3-(4-hydroxyphenyl)propanoic acid with Ethanol and Acetic acid to form Ethyl 3-(4-hydroxyphenyl)propanoate.", "Step 5: Reduction of Ethyl 3-(4-hydroxyphenyl)propanoate with Sodium bisulfite to form Ethyl 3-(4-hydroxyphenyl)propanoate-2-sulfonic acid.", "Step 6: Decarboxylation of Ethyl 3-(4-hydroxyphenyl)propanoate-2-sulfonic acid with Sodium hydroxide to form 3-(4-hydroxyphenyl)propanal.", "Step 7: Conversion of 3-(4-hydroxyphenyl)propanal to 3,4,5-Trihydroxycinnamic Aldehyde via a Cannizzaro reaction with Sodium hydroxide and Sodium sulfite."] } | |

Número CAS |

951309-35-6 |

Nombre del producto |

3,4,5-Trihydroxycinnamic Aldehyde |

Fórmula molecular |

C9H8O4 |

Peso molecular |

180.159 |

Nombre IUPAC |

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enal |

InChI |

InChI=1S/C9H8O4/c10-3-1-2-6-4-7(11)9(13)8(12)5-6/h1-5,11-13H/b2-1+ |

Clave InChI |

CKEGBXUKXJTCET-OWOJBTEDSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)C=CC=O |

Sinónimos |

3-(3,4,5-Trihydroxyphenyl)-2-propenal; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)

![2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide](/img/structure/B565694.png)

![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)